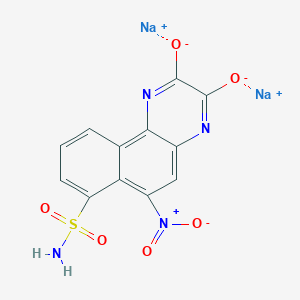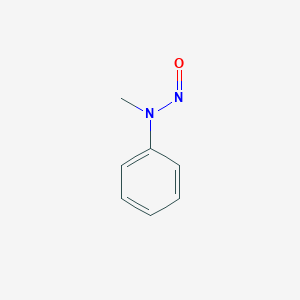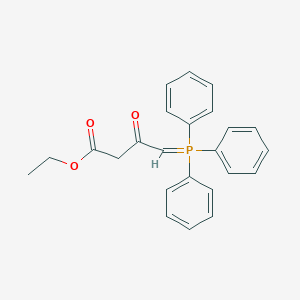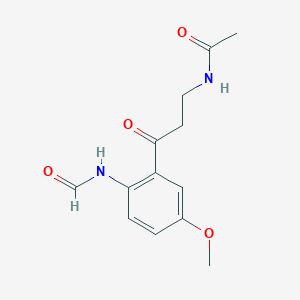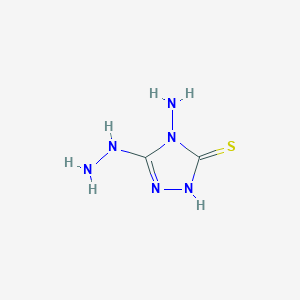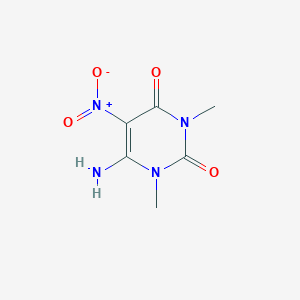
6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione often involves one-pot condensation reactions. For instance, one-pot synthesis methods have been developed for related pyrimidine derivatives, demonstrating the efficiency and versatility of synthesizing nitropyrimidine compounds without the need for a catalyst, showcasing their synthetic accessibility (Harutyunyan et al., 2019).
Molecular Structure Analysis
The molecular structure of nitropyrimidines, including derivatives similar to 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione, often features significant hydrogen bonding. This bonding plays a crucial role in the formation of their solid-state structure, leading to various supramolecular architectures. For example, studies have shown that nitroaniline analogues form hydrogen-bonded sheets and pi-stacked structures, highlighting the complex intermolecular interactions that define their crystalline arrangements (Glidewell et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione derivatives involves various reactions, including condensation with aldehydes and ketones. These reactions often result in the formation of complex heterocyclic systems, indicating the compound's reactivity towards forming diverse chemical structures (Harutyunyan et al., 2019).
Physical Properties Analysis
The physical properties of nitropyrimidines, such as solubility, melting point, and crystal structure, are closely related to their molecular and supramolecular architectures. The hydrogen bonding and pi-pi stacking interactions significantly influence these properties, contributing to the compound's stability and physical behavior (Glidewell et al., 2003).
Chemical Properties Analysis
Chemically, nitropyrimidines exhibit a range of reactivities, including the ability to undergo substitution reactions, which is pivotal for the functionalization and further derivatization of these compounds. The presence of nitro and amino groups within the pyrimidine ring opens up possibilities for nucleophilic and electrophilic reactions, allowing for the synthesis of a wide array of derivatives with potential applications in various fields (Harutyunyan et al., 2019).
Applications De Recherche Scientifique
Novel Research Strategies of Hydantoin Derivatives
Hydantoin derivatives, including compounds like 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione, have been extensively studied for their medicinal chemistry applications. The compound’s structural similarity to hydantoin highlights its potential in drug discovery, with applications ranging from therapeutic agents to the synthesis of non-natural amino acids. This versatility is attributed to its structural features, allowing for a variety of biological and pharmacological activities. The Bucherer-Bergs reaction, an efficient method for hydantoin synthesis, is particularly relevant for creating new therapeutic compounds (Shaikh et al., 2023).
Biogenic Amines in Fish and Nitrosamine Formation
The study of biogenic amines, including compounds structurally related to 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione, has implications in food safety and quality. These amines can participate in the formation of nitrosamines, compounds with significant health impacts. Understanding the roles of such amines in intoxication, spoilage, and nitrosamine formation is crucial for ensuring the safety of food products, especially fish (Bulushi et al., 2009).
Hybrid Catalysts in Medicinal Chemistry
The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, closely related to the core structure of 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione, has been explored. These scaffolds are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of diversified hybrid catalysts in the synthesis of these scaffolds demonstrates the compound's relevance in developing lead molecules for pharmaceutical applications (Parmar et al., 2023).
Propriétés
IUPAC Name |
6-amino-1,3-dimethyl-5-nitropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-8-4(7)3(10(13)14)5(11)9(2)6(8)12/h7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUBQWOEHOUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295020 | |
| Record name | 6-amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione | |
CAS RN |
3346-61-0 | |
| Record name | NSC99328 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



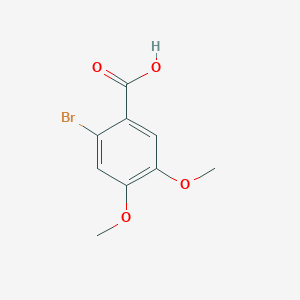
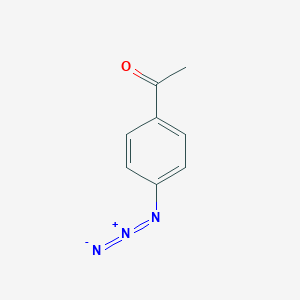
![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)
![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)
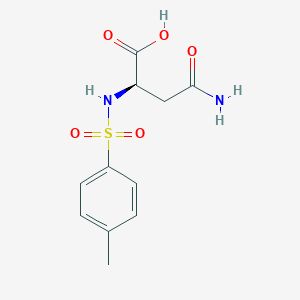
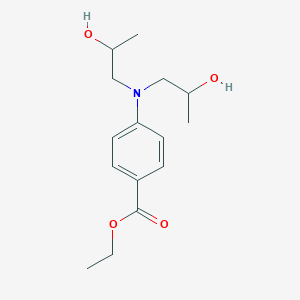
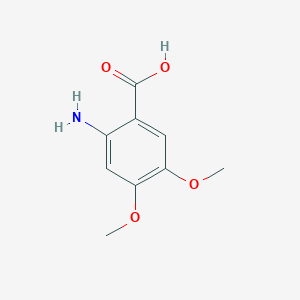
![N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14694.png)
![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)
